molecular formula C12H12N2O B14588943 7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one CAS No. 61319-89-9

7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one

Katalognummer: B14588943
CAS-Nummer: 61319-89-9
Molekulargewicht: 200.24 g/mol
InChI-Schlüssel: LTALMVPMSPZBJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ZrCl4 as a catalyst at 70°C for 1-2 hours, followed by the addition of K2CO3 in DMF at 128°C for 3-6 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO4 and H2O2.

    Reduction: Common reducing agents include NaBH4 and LiAlH4.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one is unique due to its specific arrangement of nitrogen atoms within the naphthyridine ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

61319-89-9

Molekularformel

C12H12N2O

Molekulargewicht

200.24 g/mol

IUPAC-Name

7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one

InChI

InChI=1S/C12H12N2O/c15-12-8-3-1-2-4-10(8)14-11-7-13-6-5-9(11)12/h5-7H,1-4H2,(H,14,15)

InChI-Schlüssel

LTALMVPMSPZBJI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C(=O)C3=C(N2)C=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.